(Pyr1)-Opiorphin trifluoroacetate
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Overview
Description
(Pyr1)-Opiorphin trifluoroacetate is a synthetic compound derived from opiorphin, a naturally occurring peptide found in human saliva. Opiorphin is known for its potent analgesic properties, which are believed to be mediated through the inhibition of enkephalin-degrading enzymes. The trifluoroacetate form of (Pyr1)-Opiorphin enhances its stability and solubility, making it more suitable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyr1)-Opiorphin trifluoroacetate typically involves the following steps:
Peptide Synthesis: The opiorphin peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.
Deprotection and Cleavage: The fully assembled peptide is then cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired purity.
Trifluoroacetate Formation: The purified peptide is then treated with trifluoroacetic acid to form the trifluoroacetate salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are used to increase efficiency and yield. The use of trifluoroacetic acid in the deprotection and cleavage steps is carefully controlled to minimize environmental impact and ensure the safety of workers.
Chemical Reactions Analysis
Types of Reactions
(Pyr1)-Opiorphin trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, potentially altering the peptide’s structure and function.
Substitution: The trifluoroacetate group can be replaced with other counterions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Ion-exchange resins or solutions containing alternative counterions.
Major Products Formed
Oxidation: Disulfide-bonded peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptides with different counterions, such as chloride or acetate.
Scientific Research Applications
(Pyr1)-Opiorphin trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis, purification, and stability.
Biology: Investigated for its role in pain modulation and potential therapeutic applications in pain management.
Medicine: Explored as a potential analgesic agent with fewer side effects compared to traditional opioids.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (Pyr1)-Opiorphin trifluoroacetate involves the inhibition of enkephalin-degrading enzymes, such as neutral endopeptidase and aminopeptidase N. By preventing the breakdown of enkephalins, (Pyr1)-Opiorphin increases the levels of these endogenous peptides, which bind to opioid receptors and produce analgesic effects. The trifluoroacetate form enhances the compound’s stability, allowing for more consistent and prolonged activity.
Comparison with Similar Compounds
Similar Compounds
Opiorphin: The natural peptide from which (Pyr1)-Opiorphin trifluoroacetate is derived.
Sialorphin: Another naturally occurring peptide with similar analgesic properties.
Spinorphin: A peptide that also inhibits enkephalin-degrading enzymes and has analgesic effects.
Uniqueness
This compound is unique due to its enhanced stability and solubility compared to its natural counterpart, opiorphin. The trifluoroacetate form allows for more consistent and prolonged activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45N11O8/c30-28(31)34-12-4-8-17(37-24(44)18-10-11-22(42)36-18)23(43)39-20(14-16-6-2-1-3-7-16)25(45)40-21(15-41)26(46)38-19(27(47)48)9-5-13-35-29(32)33/h1-3,6-7,17-21,41H,4-5,8-15H2,(H,36,42)(H,37,44)(H,38,46)(H,39,43)(H,40,45)(H,47,48)(H4,30,31,34)(H4,32,33,35)/t17-,18-,19-,20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNRLOHOSXHVRN-SXYSDOLCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45N11O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.